(4-((4-Fluorophenyl)sulfonyl)piperidin-1-yl)(2-methylbenzo[d]thiazol-6-yl)methanone
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Overview
Description
(4-((4-Fluorophenyl)sulfonyl)piperidin-1-yl)(2-methylbenzo[d]thiazol-6-yl)methanone is a useful research compound. Its molecular formula is C20H19FN2O3S2 and its molecular weight is 418.5. The purity is usually 95%.
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Scientific Research Applications
Comprehensive Analysis of Scientific Research Applications
The compound “(4-((4-Fluorophenyl)sulfonyl)piperidin-1-yl)(2-methylbenzo[d]thiazol-6-yl)methanone” is a complex molecule that may have various applications in scientific research. Below is a detailed analysis of potential applications, each within its own field.
Drug Synthesis and Design: Piperidine derivatives are crucial in the pharmaceutical industry, serving as building blocks for drug construction. The presence of a piperidine moiety in a compound can significantly contribute to its pharmacological activity. This particular compound, with its piperidine and thiazole rings, could be explored for its potential in creating new therapeutic agents .
Biological Activity Studies: The structural features of this compound suggest it could have a range of biological activities. Research could focus on evaluating its efficacy as an anticancer, antimicrobial, or anti-inflammatory agent, given the known activities of similar piperidine derivatives .
Chemical Synthesis Methodology: This compound could be used in studies aiming to develop new methods for the synthesis of piperidine derivatives. It could serve as a model for testing new reactions, especially those leading to substituted piperidines or piperidinones .
Pharmacological Application Research: Given the wide range of pharmacological applications of piperidine derivatives, this compound could be part of research into new drugs for treating conditions such as hypertension, Alzheimer’s disease, and various psychoses .
Material Science: The compound’s unique structure could make it a candidate for research in material science, particularly in the development of new organic materials with specific electronic or photonic properties.
Analytical Chemistry: As a complex organic molecule, this compound could be used in analytical chemistry to develop or improve methods of detection and quantification of similar structures in various matrices.
Antioxidant Research: Research into antioxidants is a growing field, and the thiazole ring present in this compound could indicate potential antioxidant properties. This could lead to studies on its effectiveness in inhibiting or suppressing free radicals .
Mechanism of Action
Target of Action
The compound contains a benzothiazole and a piperidine moiety, both of which are common in many bioactive compounds . Benzothiazoles are known to interact with a variety of biological targets, including enzymes and receptors . Piperidine is a common structural motif in many pharmaceuticals and is known to interact with various biological targets, including G protein-coupled receptors and ion channels .
Mode of Action
The presence of the fluorophenylsulfonyl group could enhance binding affinity to its targets due to the strong electronegativity of fluorine .
Biochemical Pathways
Without specific information, it’s hard to say which biochemical pathways this compound might affect. Benzothiazole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, and anticancer activities .
Pharmacokinetics
The presence of the fluorine atom could potentially enhance the metabolic stability of the compound, as fluorine is known to resist metabolic processes .
Result of Action
Given the biological activities associated with benzothiazole and piperidine moieties, it’s possible that this compound could have a range of effects depending on the specific targets it interacts with .
Action Environment
The efficacy and stability of this compound could be influenced by various environmental factors, including pH, temperature, and the presence of other compounds. The fluorine atom in the compound could enhance its stability under various conditions .
properties
IUPAC Name |
[4-(4-fluorophenyl)sulfonylpiperidin-1-yl]-(2-methyl-1,3-benzothiazol-6-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN2O3S2/c1-13-22-18-7-2-14(12-19(18)27-13)20(24)23-10-8-17(9-11-23)28(25,26)16-5-3-15(21)4-6-16/h2-7,12,17H,8-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BROJGASUUJJHSF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C=C(C=C2)C(=O)N3CCC(CC3)S(=O)(=O)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.